molecular formula C7H5BrClFO B12454022 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene CAS No. 398456-83-2

2-Bromo-4-chloro-3-fluoro-1-methoxybenzene

Cat. No.: B12454022
CAS No.: 398456-83-2
M. Wt: 239.47 g/mol
InChI Key: LFQJNANVNNIWBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Methoxylation: Methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-methoxybenzene
  • 2-Bromo-3-fluoro-1-methoxybenzene
  • 4-Chloro-3-fluoro-1-methoxybenzene

Uniqueness

2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry .

Properties

CAS No.

398456-83-2

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3

InChI Key

LFQJNANVNNIWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)Br

Origin of Product

United States

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